N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a nitropyridine moiety and a benzodioxole carboxamide group
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-13(8-1-3-10-11(5-8)21-7-20-10)15-12-4-2-9(6-14-12)16(18)19/h1-6H,7H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXEOGLZNIQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 5-nitropyridin-2-amine with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminopyridin-2-yl)-2H-13-benzodioxole-5-carboxamide .
Scientific Research Applications
N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitropyridine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodioxole carboxamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitropyridin-2-yl)benzamide
- N-(5-nitropyridin-2-yl)cyclopropanecarboxamide
- 5-nitropyridin-2-ylazobenzene derivatives
Uniqueness
N-(5-NITROPYRIDIN-2-YL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a nitropyridine moiety and a benzodioxole carboxamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(5-Nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 248.19 g/mol
- CAS Number : 20870-79-5
The biological activity of N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide primarily involves its interaction with various enzymatic pathways. Research indicates that it may function as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis via extrinsic pathway |
| MCF7 | 15.3 | Intrinsic pathway activation |
Enzyme Inhibition
N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide has been tested for its inhibitory effects on various enzymes:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.22 | Mixed |
| Butyrylcholinesterase (BChE) | 0.42 | Competitive |
| BACE-1 | 0.23 | Mixed |
Case Studies
- Study on Neurodegenerative Disorders : A study published in Journal of Medicinal Chemistry found that N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide effectively inhibited AChE and BChE, suggesting its potential use in Alzheimer's disease treatment due to its ability to increase acetylcholine levels in the brain.
- Antitumor Effects : Another research article reported that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in tumor cells while sparing normal cells, highlighting its selective toxicity.
Molecular Docking Studies
Molecular docking studies have provided insights into how N-(5-nitropyridin-2-yl)-2H-1,3-benzodioxole-5-carboxamide interacts with target proteins:
| Target Protein | Binding Affinity (kcal/mol) | Binding Site Residues |
|---|---|---|
| AChE | -9.8 | Ser203, His440 |
| BACE-1 | -10.1 | Asp32, Ser36 |
These studies suggest that the compound forms stable interactions with the active sites of these enzymes, which may account for its inhibitory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
